molecular formula C8H10N2 B2371678 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956375-86-2

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2371678
CAS No.: 1956375-86-2
M. Wt: 134.182
InChI Key: DJBGXUUDANQCDL-UHFFFAOYSA-N
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Description

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methyl group attached to the sixth position.

Biochemical Analysis

Biochemical Properties

6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . The nature of these interactions involves the formation of hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .

Cellular Effects

In cellular processes, this compound has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

Uniqueness

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific structural configuration and the presence of a methyl group at the sixth position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-8-7(5-10-6)2-3-9-8/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBGXUUDANQCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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